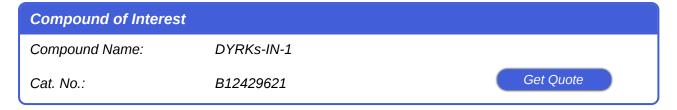


A Side-by-Side Comparison of DYRK1A and DYRK1B Selective Inhibitors

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For Researchers, Scientists, and Drug Development Professionals

Dual-specificity tyrosine-regulated kinases 1A (DYRK1A) and 1B (DYRK1B) are members of the CMGC family of serine/threonine kinases that play crucial roles in regulating cell proliferation, differentiation, and survival. Their deregulation has been implicated in various diseases, including neurodegenerative disorders and cancer, making them attractive targets for therapeutic intervention. This guide provides a comprehensive side-by-side comparison of selective inhibitors for DYRK1A and DYRK1B, supported by experimental data, detailed protocols, and signaling pathway visualizations to aid researchers in selecting the appropriate tools for their studies.

Inhibitor Selectivity and Potency

The development of selective inhibitors for DYRK1A and DYRK1B is challenged by the high degree of homology in their ATP-binding pockets. However, several compounds have been identified that exhibit varying degrees of selectivity. The following tables summarize the in vitro potency (IC50) of prominent inhibitors against DYRK1A, DYRK1B, and other kinases.

Table 1: IC50 Values of Selected DYRK1A Inhibitors (nM)



Inhibitor	DYRK1A	DYRK1B	CLK1	CLK2	gsкзβ	Other Notable Targets (IC50 in nM)
Harmine	33 - 80[1]	160[1]	-	-	-	DYRK2 (2000), DYRK3 (410), DYRK4 (80000)[1]
INDY	-	-	-	-	-	-
Leucettine L41	-	-	-	-	-	-
EHT 1610	-	-	-	-	-	-
NSC36156 3	1670[2]	-	-	-	-	Not toxic to SH-SY5Y or HL-7702 cells (>100,000) [2]
VER- 239353	7[3]	2.4[3]	-	-	-	>30-fold selectivity vs DYRK2[3]
SM07883	1.6[4]	Potent inhibition	-	CLK4 (potent)	Potent inhibition	-
Lorecivivint (SM04690)	26.9[4]	-	-	CLK2 (5.8)	-	Pan- CLK/DYRK inhibitor[4]
FRTX-02 (VRN0242	2.9[4]	1.9[4]	4	3.7	-	-



19)

ZDWX-25	227.97[4]	-	-	-	248.73[4]	-
JH-XIV-68- 3 (3)	13[5]	19[5]	-	-	-	Macrocycli c inhibitor[6]
JH-XVII-10 (10)	3[5]	5[5]	-	-	-	Macrocycli c inhibitor[6]
Compound 4k	35[1]	-	20	-	-	CLK4 (26), Haspin (76)[1]
ML315	282[7]	1156[7]	68	231	>10,000	CLK4 (68) [7]

Table 2: IC50 Values of Selected DYRK1B Inhibitors (nM)



Inhibitor	DYRK1B	DYRK1A	DYRK2	Other Notable Targets (IC50 in nM)
AZ191	17[3]	88[3]	1890[3]	5-fold selective for DYRK1B over DYRK1A[3]
Thiophene Compound 48	70[3]	100[3]	40	CLK1, CLK4[3]
VER-239353	2.4[3]	7[3]	>30-fold selectivity	-
Compound 14	1[3]	-	-	-
Compound 19	3[3]	-	-	-
Compound 31	7[3]	-	-	-
Compound 33	7[3]	-	-	Most selective in a panel of 124 kinases[3]
Harmine	115[8]	97[8]	-	-
AZ191 (alternative measurement)	66[8]	188[8]	-	-

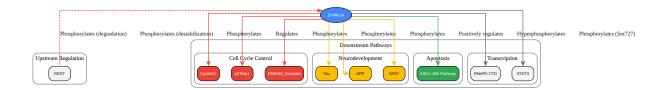
Signaling Pathways

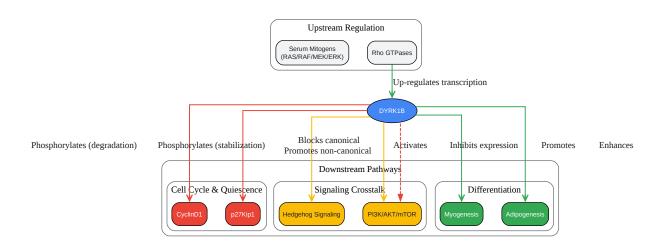
DYRK1A and DYRK1B are involved in a multitude of cellular signaling pathways. Understanding these pathways is critical for elucidating the functional consequences of their inhibition.

DYRK1A Signaling

DYRK1A is a key regulator of neuronal development, cell cycle progression, and apoptosis. It has been shown to phosphorylate a variety of substrates, influencing multiple downstream pathways.

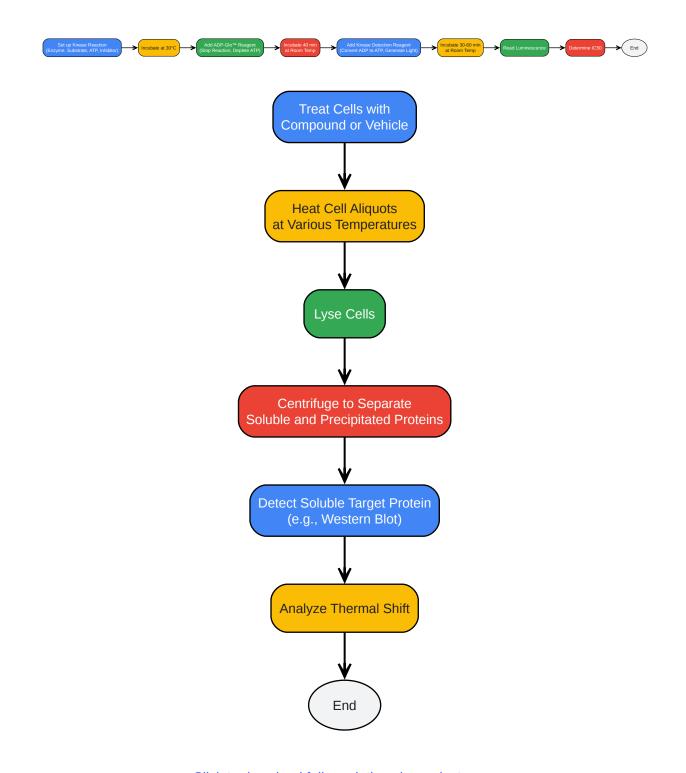












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